Ritonavir

CYP3A4 inhibition Drug-drug interaction Pharmacoenhancement

Procuring ritonavir for DDI studies or ASD formulation development presents challenges of polymorphic instability and supply inconsistency. Ritonavir (CAS 155213-67-5) addresses both: • CYP3A4 inhibitor (Ki=0.019 µM)-industry-standard positive control for in vitro/in vivo DDI assays and PBPK modeling • BCS Class IV benchmark for ASD technology; ~20-fold solubility gap between polymorphs validates solid-state characterization workflows • Phase-verified material with polymorph control ensuring batch consistency and preventing bioavailability failures

Molecular Formula C37H48N6O5S2
Molecular Weight 720.9 g/mol
CAS No. 155213-67-5
Cat. No. B001064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir
CAS155213-67-5
Synonyms155213-67-5;  Norvir;  ABT-538;  A-84538;  Abbott 84538
Molecular FormulaC37H48N6O5S2
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
InChIKeyNCDNCNXCDXHOMX-XGKFQTDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble
Freely soluble in methanol and ethanol;  soluble in isopropanol.
In water, 1.1X10-4 mg/L @ 25 °C /Estimated/
1.26e-03 g/L

Ritonavir: Protease Inhibitor and Pharmacoenhancer Technical Primer


Ritonavir is a peptidomimetic HIV-1 and HIV-2 protease inhibitor [1] that functions dually as a direct antiviral agent and, at subtherapeutic doses, as a potent pharmacokinetic enhancer (booster) of co-administered protease inhibitors via mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4) [2]. Its low aqueous solubility and high lipophilicity classify it as a Biopharmaceutics Classification System (BCS) Class IV compound, presenting significant formulation challenges [3].

Why Ritonavir Cannot Be Replaced


Generic substitution of ritonavir with other HIV protease inhibitors (PIs) is not scientifically valid due to its unique, dual-role mechanism and profound formulation sensitivity. Unlike other PIs that act solely as antiviral agents, ritonavir is the only approved compound within its class that is specifically utilized at subtherapeutic doses to irreversibly inhibit CYP3A4, thereby 'boosting' the systemic exposure of partner PIs such as lopinavir, darunavir, and atazanavir [1]. Furthermore, its intrinsic physical instability, characterized by a notorious conformational polymorphism that can spontaneously convert a more soluble form (Form I) to a poorly bioavailable form (Form II), makes its procurement as a pure, phase-verified substance a critical differentiator from other, more stable, small-molecule PIs [2].

Ritonavir Evidence Guide


CYP3A4 Inhibition Potency Comparison

Ritonavir demonstrates orders-of-magnitude greater potency as a CYP3A4 inhibitor compared to other first-generation HIV protease inhibitors. This is the primary molecular basis for its unique use as a pharmacokinetic booster [1]. In head-to-head comparisons using human liver microsomes with testosterone as a probe substrate, ritonavir's mean inhibition constant (Ki) was 0.019 µM, which is 9-fold more potent than indinavir (Ki = 0.17 µM) and 157-fold more potent than saquinavir (Ki = 2.99 µM) [2].

CYP3A4 inhibition Drug-drug interaction Pharmacoenhancement

Differential Boosting Efficacy with Protease Inhibitors

Ritonavir's boosting effect is not uniform; its exposure and clearance vary significantly depending on the co-administered protease inhibitor, impacting therapeutic outcomes. A population pharmacokinetic study in children with HIV showed that relative to a darunavir/ritonavir regimen, co-administration with atazanavir resulted in a 137% higher bioavailability and 20% faster clearance of ritonavir, while co-administration with lopinavir led to a 23.4% lower bioavailability [1].

Pharmacokinetics Bioavailability Protease inhibitor boosting

Polymorphism and Solubility

Ritonavir's conformational polymorphism critically impacts its dissolution and bioavailability, making it a high-risk compound for generic substitution without rigorous solid-state characterization. The stable Form II polymorph is substantially less soluble than the metastable Form I. Lyotropic liquid crystalline (LLC) forms and amorphous phases of ritonavir exhibit solubilities approximately 20 times higher than that of the crystalline Form II polymorph [1].

Polymorphism Solid-state chemistry Bioavailability

Amorphous vs. Crystalline Bioavailability

The oral bioavailability of ritonavir is profoundly limited by its dissolution rate. Formulating ritonavir as an amorphous solid dispersion (ASD) dramatically improves its pharmacokinetic profile compared to its crystalline form. In an in vivo study in beagle dogs, a 10% ritonavir-loaded ASD with PEG 8000 resulted in a 22-fold increase in the area under the plasma concentration-time curve (AUC) and a 13.7-fold increase in maximum plasma concentration (Cmax) relative to the crystalline drug [1].

Amorphous solid dispersion Bioavailability Formulation

Ritonavir vs. Cobicistat as Pharmacoenhancers

Ritonavir and its analog cobicistat are both potent CYP3A4 inhibitors used as pharmacoenhancers. While cobicistat was developed to address some of ritonavir's off-target effects, comparative in vitro studies show they are similarly potent inhibitors of CYP3A4. In a direct comparison using recombinant CYP3A4, ritonavir exhibited an IC50 of 0.22 µM, whereas cobicistat showed an IC50 of 0.24 µM [1].

CYP3A4 inhibition Pharmacoenhancer Drug-drug interaction

Ritonavir Application Scenarios


ASD Formulations for BCS Class IV Compounds

Ritonavir serves as an exemplary model compound for developing and testing amorphous solid dispersion (ASD) technologies. Its intrinsic low solubility and high lipophilicity (BCS Class IV) [1], combined with the well-documented 22-fold increase in oral bioavailability achievable through ASD formulations [2], make it a gold-standard benchmark for evaluating new polymers, hot-melt extrusion processes, and spray-drying techniques aimed at enhancing oral absorption of poorly soluble drugs.

CYP3A4 DDI Reference Standard

Given its uniquely potent and well-characterized mechanism-based inhibition of CYP3A4 (Ki = 0.019 µM) [3], ritonavir is the industry-standard positive control and reference inhibitor in in vitro and in vivo drug-drug interaction (DDI) studies. It is essential for calibrating assays to assess the metabolic liability of new chemical entities, evaluating the impact of CYP3A4 inhibition on co-administered drugs, and developing physiologically-based pharmacokinetic (PBPK) models.

Solid-State Characterization & Polymorph Risk Assessment

Ritonavir's well-known conformational polymorphism, with a ~20-fold difference in solubility between its amorphous/LLC forms and its stable Form II [4], makes it an indispensable test compound for establishing and validating solid-state characterization workflows. It is used to benchmark the sensitivity of analytical techniques (e.g., XRPD, DSC, Raman spectroscopy) in detecting and quantifying trace levels of undesirable polymorphs, a critical quality attribute for ensuring batch-to-batch consistency and preventing bioavailability failures.

Pediatric and Global Health Pharmacokinetic Boosting

The quantitative evidence on ritonavir's PI-dependent boosting efficacy, such as the 137% higher bioavailability when combined with atazanavir versus darunavir in pediatric populations [5], establishes it as a critical component in global health research. It is used for population pharmacokinetic modeling in resource-limited settings, for optimizing fixed-dose combination antiretroviral therapies, and for investigating age- and comorbidity-related variations in drug metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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